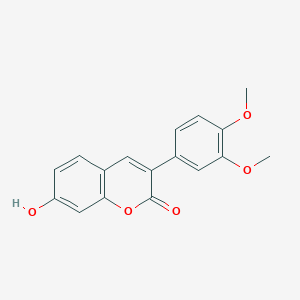

3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxy group at position 7 and a 3,4-dimethoxyphenyl substituent at position 3 of the chromen-2-one scaffold. Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol. The compound’s structure combines the planar aromatic coumarin core with polar methoxy and hydroxy groups, which influence its solubility, hydrogen-bonding capacity, and biological interactions. It is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-344364) for research applications .

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-6-4-10(8-16(14)21-2)13-7-11-3-5-12(18)9-15(11)22-17(13)19/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMDRGFMSDURSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

Reduction: The chromen-2-one core can be reduced to form dihydrochromen-2-one derivatives.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-7-oxo-2H-chromen-2-one.

Reduction: Formation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a chemical compound with potential applications in scientific research, including acting as a building block for synthesizing complex organic molecules, studying enzyme interactions and biological pathways, and being used in the production of specialty chemicals and materials with unique properties.

Properties

- Molecular Formula C24H27NO5

- Molecular Weight 409.5 g/mol

Antioxidant Properties

Research indicates that flavonoids, including the compound 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one, possess significant antioxidant capabilities. These properties are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases such as cancer and cardiovascular disorders.

Molecular Docking Studies

Molecular docking studies have been employed to assess the binding affinity of this compound with various biological targets. Such studies can provide insights into its mechanism of action at the molecular level. For instance, interactions with protein disulfide isomerase (PDI) have been noted in related compounds, indicating possible antithrombotic effects.

Antimicrobial Activity

Flavonoids are also recognized for their antimicrobial properties. Preliminary studies suggest that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. The exact mechanisms often involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Research Findings

| Study | Findings |

|---|---|

| In vitro studies | Demonstrated significant inhibition of enzyme activity related to inflammatory responses. |

| Cell culture experiments | Showed reduced levels of inflammatory markers in treated cells compared to controls. |

| Animal models | Indicated potential therapeutic effects in models of arthritis and other inflammatory conditions. |

| Inflammation case study | In a controlled study involving mice with induced inflammation, administration of this compound resulted in a marked reduction in swelling and pain compared to the placebo group. |

| Antimicrobial efficacy | A series of tests against common bacterial strains revealed that this compound inhibited bacterial growth at relatively low concentrations, suggesting its potential as an antimicrobial agent. |

Mécanisme D'action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Coumarin derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with analogs (Table 1), followed by a discussion of structure-activity relationships.

Table 1: Structural and Physicochemical Properties of Selected Coumarin Derivatives

Substituent Effects on Bioactivity

Hydroxy and Methoxy Groups

- The 7-hydroxy group in the target compound enhances hydrogen-bond donor capacity (HBD = 1), facilitating interactions with enzymes like tyrosinase or antioxidant systems (e.g., free radical scavenging) .

- Analogous dimethoxy-substituted curcumin derivatives demonstrated strong radical scavenging and angiotensin-converting enzyme (ACE) inhibition .

Chlorine Substituents

- Chlorine atoms (e.g., 2-Cl in , 4-Cl in ) increase lipophilicity, enhancing membrane permeability but reducing polar interactions. For example, 3-(2-chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one may exhibit improved cellular uptake but lower solubility .

Steric and Positional Effects

Computational and Experimental Insights

- Molecular Docking: Studies on prenylflavonoids (e.g., neobavaisoflavone in ) highlight the importance of substituent orientation in Aβ42 binding, suggesting that the target compound’s 3,4-dimethoxyphenyl group may optimize interactions with hydrophobic enzyme pockets.

- Antimicrobial and Antiviral Potential: Derivatives with chloro and methyl groups (e.g., ) demonstrated antimicrobial activity, while dimethoxy-substituted compounds inhibited HIV-1 protease in vitro .

Activité Biologique

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one, commonly referred to as a derivative of 7-hydroxycoumarin, is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core with two methoxy groups at the 3 and 4 positions of the phenyl ring. Its molecular formula is , and it exhibits properties typical of coumarin derivatives, including fluorescence and enzyme inhibition potential.

The biological activity of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit macrophage migration inhibitory factor (MIF) tautomerase activity. It binds competitively with a binding affinity (K_i) estimated around 18 ± 1 nM, demonstrating its potential as a therapeutic agent in inflammatory conditions .

- Antioxidant Activity : Like many coumarin derivatives, this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anticancer Properties : Research indicates that derivatives of 7-hydroxycoumarin can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle pathways .

Biological Activity Data

A summary of relevant research findings regarding the biological activity of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is presented in Table 1.

| Biological Activity | IC50 / K_i Value | Reference |

|---|---|---|

| MIF Tautomerase Inhibition | 18 ± 1 nM | |

| Antioxidant Activity | - | |

| Apoptosis Induction in Cancer | - |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Effects : A study demonstrated that the inhibition of MIF by this compound led to reduced inflammation in murine models. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis .

- Anticancer Studies : In vitro studies showed that the compound effectively induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The activation of caspase pathways was noted as a significant mechanism behind its anticancer effects .

- Fluorescent Probes : The compound's fluorescent properties have been exploited for imaging studies in biological systems, providing insights into cellular dynamics and interactions with specific proteins like MIF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.